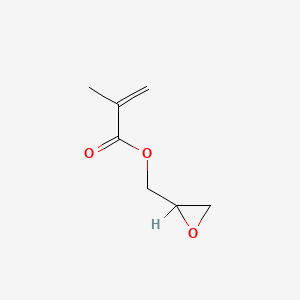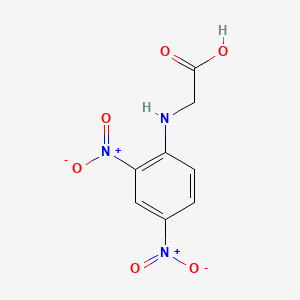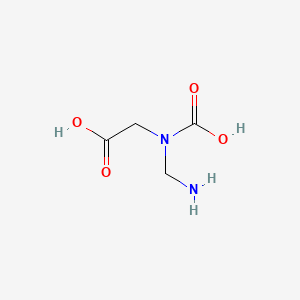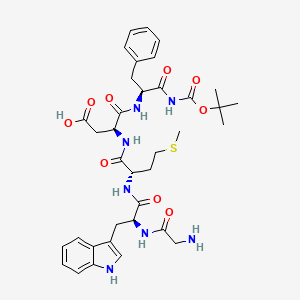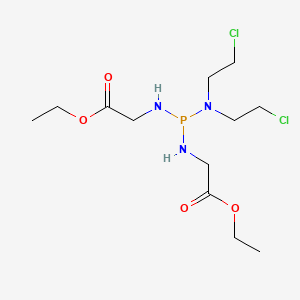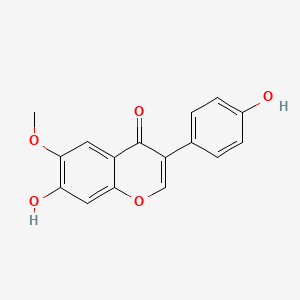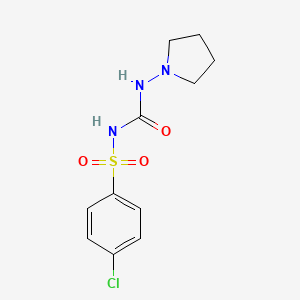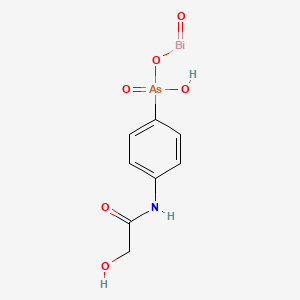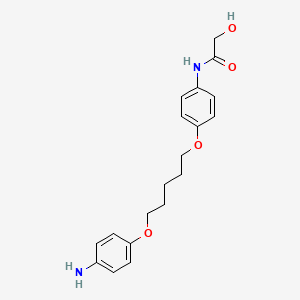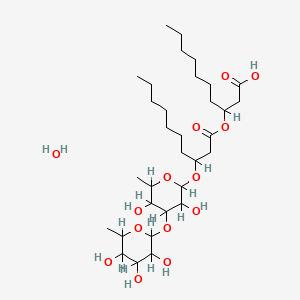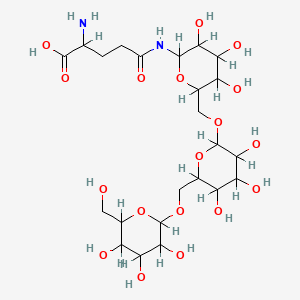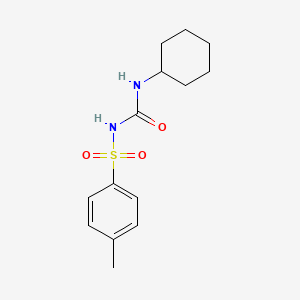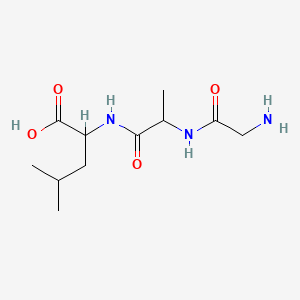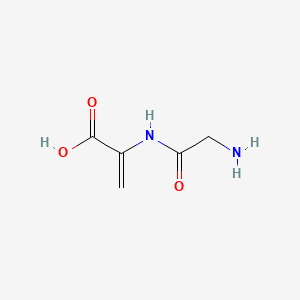![molecular formula C15H7N3O4 B1671982 8-Nitroindolo[2,1-b]quinazoline-6,12-dione CAS No. 77603-42-0](/img/structure/B1671982.png)
8-Nitroindolo[2,1-b]quinazoline-6,12-dione
Descripción general
Descripción
8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-Nitrotryptanthrin, is a chemical compound with the molecular formula C15H7N3O4 and a molecular weight of 293.23 . It is a pharmaceutically active ingredient .
Synthesis Analysis
The synthesis of 8-Nitroindolo[2,1-b]quinazoline-6,12-dione and its analogues has been reported in several studies . One approach involves a one-pot multicomponent reaction involving α-halogenation, oxidation, condensation, aromatization, and heteroaryl coupling . Another method involves the reduction of indolo[2,1-b]quinazoline-6,12-dione by various methods .Molecular Structure Analysis
The InChI code for 8-Nitroindolo[2,1-b]quinazoline-6,12-dione is 1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H .It is stable if stored as directed and should be protected from light and heat .
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
8-Nitroindolo[2,1-b]quinazoline-6,12-dione, also known as 8-nitrotryptanthrin, has been studied for its potential use in cancer therapy . It has been found to inhibit the expression of Axl and immune checkpoint molecules, which are often overexpressed in cancer cells .
Methods of Application
The compound was evaluated for its biological activities using the A549 lung cancer cell line .
Results or Outcomes
The compound demonstrated statistically significant inhibitory effects on NIH3T3 cells and ARPE19 cells .
Application in Malaria Treatment
Specific Scientific Field
Summary of the Application
8-Nitroindolo[2,1-b]quinazoline-6,12-dione compounds have been studied for their potential use in treating malaria .
Methods of Application
The compounds were administered in vitro and in vivo to treat malaria parasites .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Safety And Hazards
This compound is considered toxic and is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact with skin or eyes, it is recommended to flush with copious amounts of water and seek medical advice .
Propiedades
IUPAC Name |
8-nitroindolo[2,1-b]quinazoline-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7N3O4/c19-13-10-7-8(18(21)22)5-6-12(10)17-14(13)16-11-4-2-1-3-9(11)15(17)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQJYHLIUACCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)[N+](=O)[O-])C(=O)C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Nitroindolo[2,1-b]quinazoline-6,12-dione | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

